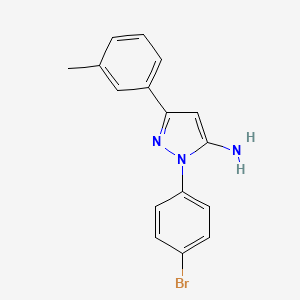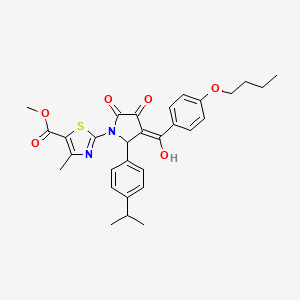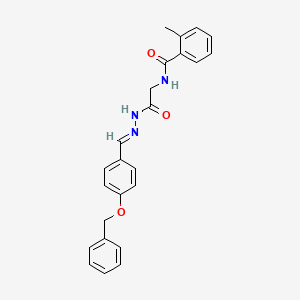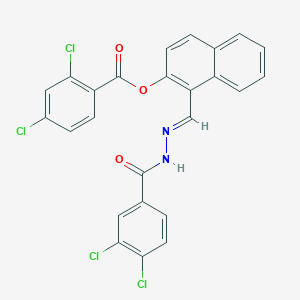
3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a chemical compound with the molecular formula C14H11ClN4O2S and a molecular weight of 334.786 g/mol . This compound belongs to the family of thiosemicarbazone ligands, which are known for their ability to form coordination complexes with various metals . It is a yellow or light orange solid that is sparingly soluble in water but dissolves in organic solvents like ethanol, methanol, chloroform, and dichloromethane .
Preparation Methods
The synthesis of 3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 3-nitrobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro or chloro positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its ability to form coordination complexes with metal ions. The nitrogen and sulfur atoms in the thiosemicarbazone group serve as coordination sites, allowing the compound to interact with various metal ions . These interactions can lead to the formation of bioactive complexes that exhibit anticancer, antimicrobial, or catalytic properties .
Comparison with Similar Compounds
3-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone ligands, such as:
4-hydroxyacetophenone thiosemicarbazone (4HAT): This compound also forms coordination complexes with metals but has different functional groups that affect its reactivity and applications.
3-nitrobenzaldehyde thiosemicarbazone (3NBT): Similar to this compound, but without the chlorophenyl group, leading to different coordination properties and bioactivities.
The uniqueness of this compound lies in its specific functional groups, which provide distinct coordination sites and reactivity patterns compared to other thiosemicarbazone ligands .
Properties
CAS No. |
765278-31-7 |
|---|---|
Molecular Formula |
C14H11ClN4O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-4-2-5-12(8-11)17-14(22)18-16-9-10-3-1-6-13(7-10)19(20)21/h1-9H,(H2,17,18,22)/b16-9+ |
InChI Key |
BBZJKLFUFSJOOL-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-fluorophenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12017451.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12017453.png)
![2-((2-(3,4-Dimethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017456.png)
![(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017459.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12017471.png)




![N-(4-methoxyphenyl)-2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]acetamide](/img/structure/B12017494.png)
![3-Fluorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12017503.png)


